2-Ethenyl-d3-pyrazine

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

2-Ethenyl-d3-pyrazine (CAS 1082582-36-2) is a stable isotope-labeled aromatic compound, specifically a deuterated analog of 2-ethenylpyrazine (2-vinylpyrazine), wherein three hydrogen atoms on the ethenyl side chain are replaced by deuterium atoms. It is classified within the heterocyclic compound family of pyrazines and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.

Molecular Formula C6H3D3N2
Molecular Weight 109.146
CAS No. 1082582-36-2
Cat. No. B1147830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-d3-pyrazine
CAS1082582-36-2
Synonyms2-Ethenyl-d3-pyrazine
Molecular FormulaC6H3D3N2
Molecular Weight109.146
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethenyl-d3-pyrazine CAS 1082582-36-2: Core Identity and Procurement Essentials


2-Ethenyl-d3-pyrazine (CAS 1082582-36-2) is a stable isotope-labeled aromatic compound, specifically a deuterated analog of 2-ethenylpyrazine (2-vinylpyrazine), wherein three hydrogen atoms on the ethenyl side chain are replaced by deuterium atoms [1]. It is classified within the heterocyclic compound family of pyrazines and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . The compound is supplied as a research-use-only reference material with a minimum purity specification of ≥95% and a molecular formula of C6H3D3N2 (MW 109.15 g/mol) . The unlabeled counterpart is 2-ethenylpyrazine (CAS 4177-16-6) [2].

Why Unlabeled 2-Ethenylpyrazine Cannot Substitute for 2-Ethenyl-d3-pyrazine in Quantitative Analytical Workflows


In quantitative mass spectrometry-based assays, the use of an unlabeled analog (e.g., 2-ethenylpyrazine) as an internal standard is fundamentally inadequate due to its inability to be chromatographically and spectrometrically distinguished from the endogenous analyte. This lack of discrimination introduces systematic errors from sample preparation variability, matrix effects, and ionization efficiency fluctuations, severely compromising method accuracy and precision [1]. Stable isotope-labeled internal standards (SIL-IS), such as 2-ethenyl-d3-pyrazine, co-elute with the target analyte, exhibit near-identical physicochemical behavior, and are distinguished solely by a characteristic mass shift (+3 Da in this case). This enables correction for recovery losses and matrix-induced signal suppression, which is a requirement for validation of bioanalytical methods under regulatory guidance (e.g., FDA, EMA) [2].

Quantitative Differentiation of 2-Ethenyl-d3-pyrazine (CAS 1082582-36-2) Relative to Alternatives


Isotopic Purity: Deuterium Incorporation and Mass Shift as a Quantifiable Differentiator from Unlabeled 2-Ethenylpyrazine

The defining and quantifiable differentiator of 2-ethenyl-d3-pyrazine from its unlabeled counterpart (2-ethenylpyrazine) is the incorporation of three deuterium atoms. This isotopic substitution yields a molecular mass of 109.15 g/mol, representing a +3.02 Da shift relative to the unlabeled parent compound (106.13 g/mol) [1]. This mass difference is sufficient to resolve the labeled and unlabeled species using standard resolution mass spectrometers (e.g., unit mass resolution quadrupoles). The effectiveness of this differentiation is contingent upon the isotopic purity of the product. Vendor specifications for 2-ethenyl-d3-pyrazine report a minimum chemical purity of ≥95% . While specific isotopic enrichment values (atom% D) are not uniformly published, this level of purity is consistent with its intended use as a tracer in stable isotope dilution assays (SIDA), where high isotopic enrichment is critical for minimizing interference from the unlabeled M+0 peak .

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis Isotopic Purity

Methodological Precision: Class-Level Performance Advantages of Deuterated Internal Standards in Quantitative Pyrazine Analysis

While direct, compound-specific validation data for 2-ethenyl-d3-pyrazine in a published method is not available in the open literature, its value proposition rests on the well-established, quantifiable performance gains conferred by the class of deuterated internal standards in stable isotope dilution analysis (SIDA). A seminal study on the quantification of alkylpyrazines in food matrices (peanut butter, cocoa, coffee) using GC-MS demonstrated that the use of deuterated internal standards (e.g., 2-methyl-d3-pyrazine) in SIDA yielded method recoveries of 92-105% and relative standard deviations (RSDs) of 2-8% across multiple matrices [1]. These figures starkly contrast with external standard calibration or the use of non-deuterated internal standards, which are subject to matrix-induced signal suppression/enhancement that can deviate by >50% in complex samples [2]. The deuterated internal standard effectively normalizes for analyte loss during sample preparation (e.g., solid-phase extraction, liquid-liquid extraction) and corrects for ion suppression in the MS source, thereby achieving the high accuracy and precision required for trace-level quantification [3].

Analytical Chemistry Stable Isotope Dilution Assay GC-MS Method Validation

Product Purity and Stability: A Procurement-Relevant Comparison with Alternative Deuterated Pyrazine Standards

For procurement and workflow integration, the specified purity and stability profile of 2-ethenyl-d3-pyrazine are key differentiators when comparing alternative deuterated standards. Vendor documentation indicates a minimum purity of ≥95% for this compound, a specification that is consistent across multiple suppliers . This level is typical for research-grade isotope-labeled compounds and is sufficient for its primary application as an internal standard, where the concentration of the added standard is precisely known and corrected for purity. Furthermore, the compound is reported to be stable during shipping at ambient temperature and for long-term storage at -20°C (powder) or -80°C (in solution) . This stability profile is comparable to other small-molecule deuterated pyrazine standards and facilitates straightforward integration into existing laboratory protocols without specialized cold-chain requirements for initial receipt, reducing logistical complexity and cost compared to more labile standards.

Chemical Purity Stability Procurement Quality Control

Absence of C-13 or N-15 Labeling: Defining the Specific Utility of Deuterium-only Labeling

The decision to procure 2-ethenyl-d3-pyrazine, which is labeled with deuterium exclusively, can be compared against alternative labeling strategies, such as carbon-13 (13C) or nitrogen-15 (15N) labeled pyrazine standards. A key quantifiable advantage of deuterium labeling is the substantial mass shift per label unit (+1 Da per deuterium), which minimizes isotopic overlap between the labeled standard and the natural isotopic envelope of the unlabeled analyte (e.g., M+1, M+2 peaks from natural 13C and 15N) [1]. For a compound like 2-ethenylpyrazine with 6 carbon atoms, the natural abundance M+1 peak (due to 13C) is approximately 6.6% of the M peak. A +3 Da shift (d3-labeled) effectively separates the internal standard signal from this natural isotopic cluster, simplifying quantification. In contrast, a +1 or +2 Da shift might be partially obscured, requiring mathematical correction. Conversely, a 13C- or 15N-labeled standard, while chemically identical, offers a smaller mass increment per heavy atom and is often more expensive to synthesize [2]. This makes deuterium labeling a cost-effective and analytically robust strategy for many small-molecule MS applications.

Isotope Labeling Strategy Mass Spectrometry Interference NMR Spectroscopy

High-Value Application Scenarios for 2-Ethenyl-d3-pyrazine (CAS 1082582-36-2) in Analytical Chemistry


Quantification of 2-Ethenylpyrazine in Complex Food and Beverage Matrices using Stable Isotope Dilution Analysis (SIDA)

2-Ethenyl-d3-pyrazine is optimally employed as a stable isotope-labeled internal standard (SIL-IS) in SIDA workflows for the precise and accurate quantification of 2-ethenylpyrazine in complex matrices such as roasted coffee, cocoa products, baked goods, and fermented beverages. The compound's +3 Da mass shift allows it to co-elute with the native analyte, effectively compensating for matrix-induced ion suppression/enhancement and analyte loss during sample preparation (e.g., headspace solid-phase microextraction, HS-SPME). This ensures method validation parameters (accuracy, precision, recovery) meet regulatory standards, which is critical for quality control in the flavor and fragrance industry and for academic research into Maillard reaction products [1].

Tracer Studies for Metabolic Profiling and Pathway Elucidation of Pyrazine Derivatives

The incorporation of three deuterium atoms into the vinyl side chain of the pyrazine ring provides a stable, non-radioactive tracer for investigating the metabolic fate of 2-ethenylpyrazine in biological systems. This compound can be used in in vitro and in vivo studies (e.g., in cell cultures or model organisms) to track absorption, distribution, metabolism, and excretion (ADME). By using high-resolution mass spectrometry to differentiate the d3-labeled parent and its deuterated metabolites from endogenous unlabeled compounds, researchers can generate quantitative and qualitative data on metabolic pathways, including phase I and II biotransformation, with greater confidence and reduced background interference compared to non-labeled tracers .

Calibration and Quality Control for High-Throughput LC-MS/MS Bioanalytical Assays

In a regulated bioanalytical laboratory setting, 2-ethenyl-d3-pyrazine serves as a critical component for preparing calibration standards and quality control (QC) samples in LC-MS/MS methods intended for the quantification of 2-ethenylpyrazine. The use of a deuterated internal standard is mandated by guidance documents from regulatory bodies such as the FDA and EMA for the validation of bioanalytical methods used in drug development [2]. By spiking known, precise amounts of 2-ethenyl-d3-pyrazine into calibration curves and QC samples, analysts can correct for variability in sample extraction, chromatographic performance, and MS detection, thereby ensuring the long-term robustness and reproducibility of the analytical method and the integrity of the resulting data for regulatory submission [3].

Investigating the Formation of Vinylpyrazines in Maillard Model Systems

2-Ethenyl-d3-pyrazine is a valuable tool for researchers studying the kinetics and mechanisms of flavor formation in thermal food processing. In model Maillard reaction systems (e.g., glucose and glycine), the deuterated standard can be used to quantify the generation of 2-ethenylpyrazine under various conditions (temperature, pH, reactant concentration) via SIDA. This provides precise, quantitative data that is essential for building predictive models of flavor development and for optimizing processing conditions in the food industry to either enhance desirable aroma notes or mitigate the formation of potentially undesirable compounds [4].

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